2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole
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Overview
Description
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a piperazine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
The inhibition of acetylcholinesterase (ache) and aβ 1-42 aggregation by similar compounds suggests that the compound might affect pathways related to these targets .
Pharmacokinetics
A compound with a similar structure was found to have an acceptable pharmacokinetic profile .
Result of Action
Similar compounds have been reported to show significant anti-hiv activity , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using phenyl halides and suitable catalysts.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine derivatives react with the thiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced thiazole derivatives.
Scientific Research Applications
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylpyrimidine: Similar structure but with a pyrimidine ring instead of a thiazole ring.
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylbenzothiazole: Contains a benzothiazole ring, offering different biological activities.
Uniqueness
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its thiazole ring imparts distinct chemical properties that differentiate it from similar compounds .
Properties
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-22(19,20)18-9-7-17(8-10-18)11-15-16-14(12-21-15)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIZCZHAAUYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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